TAS-103

Description

Structure

2D Structure

Properties

IUPAC Name |

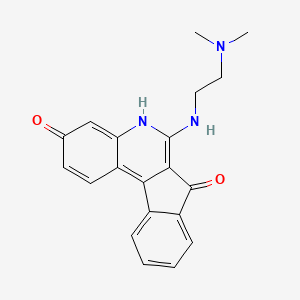

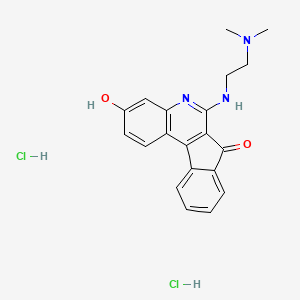

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWSTIYZUWEOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174634-08-3 | |

| Record name | TAS-103 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-103 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of TAS-102 (Trifluridine/Tipiracil) on DNA Replication: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of TAS-102, an oral combination anticancer agent, on DNA replication. TAS-102 consists of two active components: trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[1][2] While often mistaken for TAS-103, a dual topoisomerase I and II inhibitor, TAS-102's primary cytotoxic effect is achieved through its direct interference with DNA synthesis and function. This document will elucidate the molecular pathways, summarize key experimental findings, and provide detailed methodologies for the assays used to characterize the unique action of TAS-102.

Clarification: TAS-102 vs. This compound

It is crucial to distinguish between TAS-102 and this compound, as they possess fundamentally different mechanisms of action.

-

TAS-102 (Trifluridine/Tipiracil): The focus of this guide. Its primary mechanism is the incorporation of its trifluridine component into DNA, leading to DNA dysfunction.[1][2]

-

This compound: A dual inhibitor of topoisomerase I and topoisomerase II.[3][4][5][6][7] It functions by stabilizing the enzyme-DNA cleavage complexes, which ultimately results in DNA strand breaks.[3][8] Its primary cellular target is believed to be topoisomerase II.[8]

This guide will now focus exclusively on the mechanism of TAS-102.

Core Mechanism of Action of TAS-102 on DNA Replication

The antitumor activity of TAS-102 is a result of the synergistic action of its two components, trifluridine (FTD) and tipiracil hydrochloride (TPI).

The Role of Trifluridine (FTD)

FTD is a thymidine analog that, after being phosphorylated intracellularly to its active triphosphate form (FTD-TP), is incorporated into DNA by DNA polymerases.[2] This incorporation is the cornerstone of its cytotoxic effect. The presence of FTD within the DNA leads to:

-

DNA Dysfunction: The trifluoromethyl group on the 5-position of the pyrimidine ring, in place of the methyl group in thymidine, disrupts the normal structure and function of DNA.[2]

-

DNA Strand Breaks: The incorporation of FTD can lead to the formation of DNA strand breaks, further contributing to its cytotoxic effects.[1]

-

Inhibition of Thymidylate Synthase (TS): While FTD can inhibit TS, a key enzyme in the de novo synthesis of pyrimidines, this is not considered its primary mechanism of action with the oral dosing schedule used for TAS-102.[1] Continuous infusion would be required for significant TS inhibition.[1]

The Role of Tipiracil Hydrochloride (TPI)

FTD is rapidly degraded to an inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione, by the enzyme thymidine phosphorylase (TP), primarily in the liver and intestines.[1] This rapid degradation results in a very short half-life and limited bioavailability of FTD when administered alone.[1][9]

TPI is a potent inhibitor of thymidine phosphorylase.[1][9] By co-administering TPI with FTD, the first-pass metabolism of FTD is significantly reduced.[1][9] This leads to a substantial increase in the systemic exposure to FTD, allowing for its effective incorporation into the DNA of cancer cells.[9] Clinical studies have shown that the combination of trifluridine and tipiracil results in approximately 37-fold higher area under the curve (AUC) and 22-fold higher maximum plasma concentrations (Cmax) of trifluridine compared to trifluridine administered alone.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of TAS-102 and its components.

Table 1: Pharmacokinetic Parameters of Trifluridine with and without Tipiracil

| Parameter | Trifluridine Alone (35 mg/m²) | Trifluridine/Tipiracil (TAS-102) (35 mg/m²) | Fold Increase | Reference |

| AUC0-last | Lower | Approximately 37-fold higher | ~37 | [9] |

| Cmax | Lower | Approximately 22-fold higher | ~22 | [9] |

Table 2: In Vitro Cytotoxicity of this compound (for comparative context)

| Cell Line | IC50 (µM) | Reference |

| Various tumor cell lines | 0.0030 - 0.23 | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of TAS-102 are provided below.

DNA Incorporation Assay

Objective: To quantify the amount of FTD incorporated into the DNA of cancer cells.

Methodology:

-

Cell Culture: Cancer cells are cultured in appropriate media.

-

Drug Treatment: Cells are treated with TAS-102 at various concentrations and for different time points.

-

DNA Extraction: Genomic DNA is extracted from the treated cells using a commercial DNA extraction kit.

-

DNA Digestion: The extracted DNA is enzymatically digested to single nucleosides.

-

LC-MS/MS Analysis: The digested DNA samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of FTD and thymidine.

-

Data Analysis: The ratio of FTD to thymidine is calculated to determine the extent of FTD incorporation into the DNA.

Thymidine Phosphorylase Inhibition Assay

Objective: To determine the inhibitory activity of TPI on thymidine phosphorylase.

Methodology:

-

Enzyme Source: Recombinant human thymidine phosphorylase is used.

-

Substrate: Thymidine is used as the substrate.

-

Inhibitor: TPI is added at various concentrations.

-

Reaction: The enzymatic reaction is initiated by the addition of the substrate. The reaction measures the conversion of thymidine to thymine.

-

Detection: The formation of thymine is monitored spectrophotometrically.

-

Data Analysis: The IC50 value for TPI is calculated by plotting the percentage of enzyme inhibition against the concentration of TPI.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of TAS-102.

References

- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]

TAS-103: A Dual Topoisomerase Inhibitor for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS-103, also known as BMS-247615, is a novel synthetic indenoisoquinoline derivative that has demonstrated potent antitumor activity through its unique mechanism as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its mechanism of action, preclinical efficacy, clinical pharmacology, and the experimental methodologies used in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising anticancer agent.

Introduction

Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[2] Their indispensable role in cell proliferation has made them a key target for cancer chemotherapy. This compound was developed as a dual inhibitor, targeting both Topo I and Topo II, to potentially offer a broader spectrum of activity and overcome resistance mechanisms associated with single-target topoisomerase inhibitors.[1]

Mechanism of Action

This compound exerts its cytotoxic effects by stabilizing the transient DNA-enzyme cleavage complexes of both Topo I and Topo II.[1][3] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA single- and double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3]

While this compound inhibits both enzymes, studies suggest that topoisomerase II is its primary cellular target .[3] The drug has been shown to be equipotent to etoposide in its action against topoisomerase IIα.[3] Mechanistically, this compound inhibits the religation step of the topoisomerase II catalytic cycle.[3] Furthermore, it has been observed to bind directly to human topoisomerase IIα in the absence of DNA, indicating that direct enzyme-drug interactions are crucial for the formation of the ternary drug-enzyme-DNA complex.[3]

This compound also interacts directly with DNA, exhibiting a dual-binding mode. The primary mode of interaction is surface binding to the DNA, with a minor component of intercalation between DNA base pairs.[4] This direct DNA interaction may contribute to its overall inhibitory effect on topoisomerase function.

References

An In-depth Technical Guide to TAS-103: A Dual Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-103, also known as BMS-247615, is a synthetic indenoquinoline derivative that has demonstrated potent antitumor activity in preclinical studies. It functions as a dual inhibitor of topoisomerase I and topoisomerase II, critical enzymes in DNA replication and repair. By stabilizing the covalent enzyme-DNA cleavage complexes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is chemically identified as 6-[[2-(dimethylamino)ethyl]-amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one. It is often used in its dihydrochloride salt form to enhance solubility and stability.

Chemical Structure:

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| Systematic Name | 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one |

| Synonyms | BMS-247615, this compound dihydrochloride |

| CAS Number | 174634-08-3 (free base), 174634-09-4 (dihydrochloride) |

| Molecular Formula | C₂₀H₁₉N₃O₂ (free base), C₂₀H₂₁Cl₂N₃O₂ (dihydrochloride) |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 333.38 g/mol (free base), 406.31 g/mol (dihydrochloride) | [1][2] |

| Solubility | Soluble in DMSO.[3] The dihydrochloride salt has enhanced water solubility.[1] Soluble in PBS (pH 7.2) at 1 mg/ml.[4] | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Pharmacology

Mechanism of Action

This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.

-

Topoisomerase I Inhibition: Topo I creates transient single-strand breaks in the DNA backbone to relieve supercoiling. This compound stabilizes the "cleavable complex," a covalent intermediate formed between Topo I and the 3'-phosphate end of the broken DNA strand.

-

Topoisomerase II Inhibition: Topo II generates transient double-strand breaks to allow for the passage of another DNA duplex, a process essential for decatenating intertwined daughter chromosomes. This compound also traps the Topo II-DNA cleavable complex.[1]

The stabilization of these cleavable complexes by this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. When a replication fork collides with these stalled complexes, the transient single- and double-strand breaks are converted into permanent DNA damage. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately activates the apoptotic cascade.[5]

Signaling Pathway

The induction of DNA damage by this compound activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, recognize the DNA lesions. This initiates a signaling cascade that leads to the activation of downstream effector proteins, including p53 and checkpoint kinases (Chk1/Chk2), which mediate cell cycle arrest and apoptosis.

Pharmacokinetics

A Phase I clinical study of intravenously administered this compound provided initial pharmacokinetic data. The drug exhibits multi-compartmental pharmacokinetics and is metabolized in the liver, primarily by UGT1A1, to its major metabolite, this compound-glucuronide (this compound-G).

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Metabolism | Primarily hepatic via UGT1A1 to this compound-G |

| Terminal Half-life (t½) | 2.8 to 5.9 hours |

Pharmacodynamics

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Its efficacy appears to be related to the formation of protein-DNA complexes rather than intracellular drug accumulation.[5] Notably, it has shown activity against cell lines with P-glycoprotein (P-gp)-mediated multidrug resistance.[5]

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (nM) |

| CCRF-CEM (human acute lymphoblastic leukemia) | 5 |

| HeLa (human cervical cancer) | 40 |

Experimental Protocols

Topoisomerase I and II Inhibition Assays

The inhibitory activity of this compound on topoisomerase I and II can be assessed using DNA relaxation and decatenation assays, respectively.

Topoisomerase I Relaxation Assay (General Protocol):

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA, BSA).

-

Incubation: Add purified human topoisomerase I enzyme and varying concentrations of this compound to the reaction mixture. Incubate at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity. Inhibition is observed as a decrease in the formation of relaxed DNA in the presence of this compound.

Topoisomerase II Decatenation Assay (General Protocol):

-

Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, in an appropriate assay buffer with ATP.

-

Incubation: Add purified human topoisomerase II enzyme and varying concentrations of this compound. Incubate at 37°C for 15-30 minutes.

-

Termination: Terminate the reaction with a stop solution.

-

Analysis: Separate the decatenated DNA minicircles from the kDNA network by agarose gel electrophoresis. Inhibition of topoisomerase II activity is indicated by a reduction in the release of decatenated DNA.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Antitumor Activity (Xenograft Model)

The antitumor efficacy of this compound in vivo is typically evaluated using human tumor xenograft models in immunocompromised mice.

General Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Lewis lung carcinoma) into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg, intravenously) or a vehicle control according to a predetermined schedule (e.g., on days 4, 8, and 12 post-implantation).

-

Monitoring: Monitor tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

This compound is a promising anticancer agent with a unique dual-inhibitory mechanism targeting both topoisomerase I and II. Its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis, underscores its potential in cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and similar dual topoisomerase inhibitors. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique action determinants of double acting topoisomerase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Activity of TAS-103: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data on the antitumor activity of TAS-103, a novel dual inhibitor of topoisomerase I and II. The information is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the field of oncology drug development.

Core Antitumor Activity of this compound

This compound, with the chemical name 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a quinoline derivative that has demonstrated potent antitumor activity in a range of preclinical models. Its primary mechanism of action is the dual inhibition of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for DNA replication and repair. By stabilizing the cleavable complexes of both enzymes with DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Efficacy

This compound has shown significant cytotoxic effects across a variety of human and murine cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | 0.0011[1] |

| KB | Human Epidermoid Carcinoma | 0.0096[1] |

| Various Tumor Cell Lines | Multiple Types | 0.0030 - 0.23[2][3] |

Table 2: Inhibitory Activity of this compound against Topoisomerases

| Enzyme | IC50 (µM) |

| Topoisomerase I | 2[1] |

| Topoisomerase II | 6.5[1] |

Preclinical studies have indicated that this compound's cytotoxicity is more closely related to the formation of protein-DNA complexes than to its intracellular accumulation[2]. Notably, this compound has demonstrated efficacy in cell lines resistant to other chemotherapeutic agents, including those with P-glycoprotein (P-gp)-mediated multidrug resistance, cisplatin resistance, and 5-fluorouracil resistance[2].

In Vivo Efficacy

This compound has demonstrated marked antitumor activity in various in vivo models, including murine tumors and human tumor xenografts. Intermittent intravenous administration has been shown to be effective against subcutaneously implanted murine tumors and various lung metastatic tumors[1]. A broad spectrum of activity has been observed in human tumor xenografts derived from lung, colon, stomach, breast, and pancreatic cancers[1]. The in vivo efficacy of this compound has been reported to be generally greater than that of irinotecan (CPT-11), etoposide (VP-16), and cisplatin[1].

Mechanism of Action: Signaling Pathways

This compound exerts its antitumor effects by inducing DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways. The dual inhibition of Topo I and Topo II leads to the accumulation of DNA single- and double-strand breaks. This damage triggers a DNA Damage Response (DDR) cascade, leading to cell cycle arrest, primarily in the S and G2/M phases, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis[2][3].

Caption: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Caption: MTT Assay Experimental Workflow.

Topoisomerase I and II DNA Relaxation Assays

These assays measure the ability of this compound to inhibit the catalytic activity of topoisomerase I and II, which relax supercoiled DNA.

Materials:

-

Purified human topoisomerase I or II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (specific for each enzyme, typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

ATP (for Topo II assay)

-

This compound

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and varying concentrations of this compound. For the Topo II assay, also add ATP.

-

Enzyme Addition: Add the purified topoisomerase enzyme to initiate the reaction. Include a no-enzyme control and a no-drug control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution and incubating further to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

-

Analysis: Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Caption: Topoisomerase DNA Relaxation Assay Workflow.

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intravenous injection) according to a predetermined dosing schedule (e.g., once or twice weekly). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The early preclinical data for this compound demonstrate its potential as a potent antitumor agent with a dual mechanism of action targeting both topoisomerase I and II. Its broad in vitro cytotoxicity, including activity against drug-resistant cell lines, and its marked in vivo efficacy in various tumor models underscore its promise for further clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to further investigate and build upon these initial findings.

References

- 1. Antitumor activity of a novel quinoline derivative, this compound, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Profile of TAS-103: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-103, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a novel synthetic quinoline derivative with potent antitumor activity.[1][2] It functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for relieving DNA torsional stress during replication and transcription.[1][3] By stabilizing the cleavable complexes of both Topo I and Topo II with DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][3] This document provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from available preclinical and early-phase clinical data.

While specific quantitative data from preclinical toxicology studies, such as LD50 values, are not extensively available in the public domain, this guide synthesizes the known human safety profile from a Phase I clinical trial and outlines the standard preclinical toxicological assessments that would have been conducted.

Mechanism of Action and Cellular Effects

This compound exerts its cytotoxic effects by targeting both topoisomerase I and II. This dual inhibition is a key feature, potentially offering a broader spectrum of activity and overcoming resistance mechanisms associated with single-target topoisomerase inhibitors.[3][4] In vitro studies have demonstrated that this compound is a potent inducer of DNA damage, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[3]

Preclinical Toxicology Assessment (General Methodologies)

A comprehensive preclinical toxicology program is essential for any investigational new drug, including this compound, to characterize its safety profile before human administration. While specific reports for this compound are not publicly available, the following standard studies are typically conducted in accordance with regulatory guidelines.

Acute Toxicity Studies

Objective: To determine the toxicity of a single, high dose of the substance and to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.

Experimental Protocol (General):

-

Animal Species: Typically conducted in two mammalian species (one rodent, e.g., rat or mouse, and one non-rodent, e.g., dog or non-human primate).

-

Dose Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenously).

-

Dose Levels: A range of doses, including a control group, is used to determine the dose-response relationship.

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality.

-

Endpoints:

-

Clinical observations (e.g., changes in behavior, appearance, body weight).

-

Gross necropsy of all animals at the end of the study.

-

Histopathological examination of major organs and tissues.

-

Determination of the LD50 (lethal dose for 50% of the animals), if applicable.

-

Repeated-Dose Toxicity Studies

Objective: To evaluate the toxic effects of the drug following repeated administration over a longer period, to identify target organs, and to determine a no-observed-adverse-effect level (NOAEL).

Experimental Protocol (General):

-

Animal Species: Similar to acute toxicity studies, typically one rodent and one non-rodent species.

-

Dose Administration: Daily or intermittent administration of this compound for a specified duration (e.g., 28 days or 90 days).

-

Dose Levels: Multiple dose levels, including a control and a high dose expected to produce some toxicity, are used.

-

Monitoring:

-

Regular clinical observations.

-

Body weight and food/water consumption measurements.

-

Hematology and clinical chemistry analysis at various time points.

-

Urinalysis.

-

-

Endpoints at Termination:

-

Gross necropsy.

-

Organ weight analysis.

-

Comprehensive histopathological examination of all major organs and tissues.

-

Determination of the NOAEL.

-

Genotoxicity Studies

Objective: To assess the potential of the drug to cause damage to genetic material (DNA).

Experimental Protocols (General): A battery of tests is typically performed, including:

-

Ames Test (Bacterial Reverse Mutation Assay): To evaluate the potential for inducing gene mutations in bacteria.

-

In Vitro Chromosomal Aberration Test: To assess the potential to cause structural chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: To determine the potential to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

Carcinogenicity Studies

Objective: To evaluate the tumorigenic potential of the drug after long-term administration. These studies are typically conducted for drugs intended for chronic use. For cytotoxic anticancer agents, these may not always be required before initial clinical trials in cancer patients.

Clinical Safety and Toxicology (Phase I Trial)

A Phase I clinical trial of this compound was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in patients with advanced solid tumors.[5]

Study Design and Methodology

-

Patient Population: 32 patients with advanced cancer.[5]

-

Dose Escalation: Doses ranging from 50 to 200 mg/m² were administered.[5]

-

Administration: Intravenously over 1 hour, once weekly for 3 weeks.[5]

Safety and Tolerability Findings

The primary dose-limiting toxicity observed was neutropenia.[5]

| Dose Level (mg/m²) | Number of Patients | Number of Patients with DLT (Grade 3 Neutropenia) |

| 160 | 12 | 5 |

| 200 | 6 | 3 |

Data sourced from a Phase I clinical trial of weekly this compound.[5]

-

Maximum Tolerated Dose (MTD): The MTD was not explicitly defined, but the recommended dose for Phase II studies was suggested to be in the range of 130 to 160 mg/m².[5]

-

Other Adverse Events: While detailed information on all adverse events is limited, the primary safety concern identified was hematological toxicity.

Signaling Pathways in this compound-Induced Cell Death

The DNA damage induced by this compound triggers a complex network of signaling pathways that ultimately determine the cell's fate. The DNA Damage Response (DDR) pathway is central to this process, involving sensor proteins like ATM and ATR, which in turn activate downstream kinases such as Chk1 and Chk2. This cascade leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathways are initiated.

Conclusion

The initial safety and toxicology profile of this compound is characterized by its mechanism as a dual topoisomerase I and II inhibitor. In the clinical setting, the primary dose-limiting toxicity is neutropenia. While detailed preclinical toxicology data are not widely available, standard toxicological evaluations would have been performed to support its clinical development. The induction of DNA damage by this compound activates the DNA damage response and apoptotic pathways, which are the basis of its antitumor efficacy. Further research into the detailed preclinical safety profile and the specific molecular determinants of its toxicity would provide a more complete understanding of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I clinical and pharmacogenetic study of weekly this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

TAS-103: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-103, a novel quinoline derivative, is a potent dual inhibitor of topoisomerase I and II, critical enzymes in DNA replication and transcription. By stabilizing the topoisomerase-DNA cleavable complex, this compound effectively impedes DNA synthesis, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound with a focus on its effects on cell cycle progression. It includes a summary of quantitative data from key studies, detailed experimental protocols for cell cycle analysis, and visualizations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting both topoisomerase I and topoisomerase II.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. This compound stabilizes the transient covalent complexes formed between topoisomerases and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks. When replication forks collide with these stabilized complexes, irreparable double-strand breaks occur, triggering a DNA damage response and ultimately leading to cell cycle arrest and apoptosis. While it inhibits both enzymes, evidence suggests that topoisomerase II is the primary cellular target of this compound.

Impact on Cell Cycle Progression

Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle, characterized by an accumulation of cells in the S and G2/M phases. The cytotoxic effects of this compound are most pronounced in cells that are actively synthesizing DNA (S-phase). The specific effect on the cell cycle is dependent on both the concentration of the drug and the duration of exposure.

At lower concentrations (e.g., 2-25 nM), this compound has been observed to induce a marked G2 arrest in cell lines such as HL-60. This G2 arrest prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 55 | 25 | 20 |

| This compound (10 nM) for 24 hours | 30 | 35 | 35 |

| This compound (50 nM) for 24 hours | 15 | 30 | 55 |

| This compound (100 nM) for 24 hours | 10 | 20 | 70 |

Note: The data presented in this table is a representative example compiled from typical results observed for topoisomerase inhibitors and should be confirmed by specific experimental data for this compound.

Signaling Pathways of this compound-Induced Cell Cycle Arrest

The accumulation of DNA double-strand breaks induced by this compound activates the DNA Damage Response (DDR) pathway, leading to G2/M checkpoint activation. This pathway is crucial for preventing the propagation of damaged genetic material.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., human colon cancer cell line HCT-116, or human promyelocytic leukemia cell line HL-60).

-

Culture Conditions: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium immediately before use.

-

Treatment: Seed the cells in culture plates and allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells at 1000 rpm for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising anti-cancer agent that effectively disrupts cell cycle progression by inducing DNA damage, primarily leading to an S and G2/M phase arrest. The detailed understanding of its molecular mechanism and its effects on cell cycle checkpoints is crucial for its further development and for designing effective combination therapies. The protocols and data presented in this guide provide a framework for researchers to investigate the cellular responses to this compound and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for TAS-103 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-103 is a potent dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting both enzymes, this compound effectively induces DNA damage and arrests the cell cycle, leading to cytotoxic effects in a broad range of cancer cell lines.[1] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, along with stability considerations to ensure reproducible and accurate results.

Mechanism of Action

This compound exerts its anticancer activity by stabilizing the covalent complexes formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA single- and double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately initiates apoptosis.[1]

Figure 1. Simplified signaling pathway of this compound action.

This compound Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for obtaining consistent results in in vitro assays.

Stock Solution Preparation (10 mM in DMSO):

-

Materials:

-

This compound powder (molecular weight will vary depending on the salt form, e.g., ~406.31 g/mol for the dihydrochloride salt)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

-

Procedure: a. Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound dihydrochloride (MW: 406.31), weigh 4.06 mg. b. Add the appropriate volume of sterile DMSO to the this compound powder. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

-

It is crucial to maintain a consistent and low final concentration of DMSO across all treatments, including the vehicle control (typically ≤ 0.5%, with ≤ 0.1% being ideal to minimize solvent-induced cytotoxicity).

Stability and Storage:

| Solution Type | Solvent | Storage Temperature | Recommended Shelf Life | Notes |

| Solid Powder | N/A | -20°C (dessicated) | Up to 6 months | Keep tightly sealed and protected from light. |

| Stock Solution | DMSO | -20°C | Up to 1 month | Store in small aliquots to avoid freeze-thaw cycles. Protect from light. |

| Working Solution | Cell Culture Medium | 37°C | Use immediately | Due to the lack of specific stability data in aqueous media at 37°C, it is strongly recommended to prepare fresh working solutions for each experiment. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.

Figure 2. Workflow for the MTT cell viability assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| P388 | Leukemia | 0.0011 |

| KB | Oral Carcinoma | 0.0096 |

| Various Tumor Cell Lines | - | 0.0030 - 0.23 |

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density and exposure time.

Cell Cycle Analysis

This protocol allows for the investigation of this compound's effect on cell cycle progression.

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound working solutions

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Topoisomerase I and II Activity Assays

Commercial kits are available for assessing the inhibitory activity of this compound on topoisomerase I and II. These assays are typically based on the relaxation of supercoiled plasmid DNA (for Topo I) or the decatenation of kinetoplast DNA (for Topo II).

General Principle:

-

Topoisomerase enzyme is incubated with its specific DNA substrate in the presence or absence of this compound.

-

The reaction products are then separated by agarose gel electrophoresis.

-

Inhibition of the enzyme by this compound will result in a different DNA migration pattern compared to the control.

Inhibitory Concentrations of this compound on Topoisomerase Activity:

| Enzyme | IC₅₀ (µM) |

| Topoisomerase I | 2 |

| Topoisomerase II | 6.5 |

Conclusion

This compound is a valuable tool for in vitro cancer research due to its potent dual inhibitory activity against topoisomerases I and II. The protocols provided here offer a framework for investigating its cytotoxic and cell cycle effects. Adherence to proper solution preparation and handling procedures is essential for obtaining reliable and reproducible data. Researchers should always include appropriate vehicle controls and perform dose-response and time-course experiments to fully characterize the effects of this compound in their specific experimental system.

References

Application Notes and Protocols for Assessing TAS-103 Efficacy in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of TAS-103, a dual inhibitor of topoisomerase I and II, using subcutaneous xenograft mouse models. The following sections detail the mechanism of action, experimental procedures, data analysis, and visualization of key processes.

Mechanism of Action of this compound

This compound exerts its anticancer effects by targeting two essential enzymes involved in DNA replication and repair: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] While it inhibits both, it is considered a potent topoisomerase II poison.[1][4] The primary mechanism involves the stabilization of the enzyme-DNA cleavable complex.[1][3][5] This action prevents the re-ligation of DNA strands, leading to an accumulation of single and double-strand breaks. The resulting DNA damage triggers cell cycle arrest, predominantly in the S and G2/M phases, and ultimately induces apoptosis (programmed cell death).[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]

- 5. Quantitative translational modeling to facilitate preclinical to clinical efficacy & toxicity translation in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Non-aversive photographic measurement method for subcutaneous tumours in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TAS-103 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and rationale for utilizing TAS-103, a dual inhibitor of topoisomerase I and II, in combination with other chemotherapy agents. Detailed protocols for in vitro assessment of synergistic cytotoxicity are also provided to guide researchers in exploring novel combination strategies.

Introduction to this compound

This compound, also known as 6-((2-(dimethylamino) ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is a potent anti-cancer agent that targets both topoisomerase I and topoisomerase II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting both topoisomerases, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated its cytotoxic activity against a wide range of human cancer cell lines, including those resistant to other chemotherapeutic drugs.[1]

Rationale for Combination Therapy

The use of this compound in combination with other chemotherapy agents is based on the principle of synergistic or additive cytotoxicity, aiming to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce individual drug dosages to minimize toxicity. The dual inhibitory action of this compound on both topoisomerase I and II presents a unique opportunity for synergistic interactions with agents that have different mechanisms of action.

Preclinical Data on this compound Combination Therapies

In vitro studies have investigated the efficacy of this compound in combination with several conventional anticancer agents. The most notable synergistic effect has been observed with cisplatin, particularly when administered simultaneously.

Combination with Platinum-Based Agents (Cisplatin)

A significant "supraadditive" or synergistic cytotoxic effect is observed when this compound is combined with cisplatin in human small-cell lung cancer (SBC-3) cells and freshly-isolated human colorectal cancer cells.

Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin

| Cell Line | Combination Effect | Synergistic Concentration Range | Reference |

| Human Small-Cell Lung Cancer (SBC-3) | Supraadditive (Synergistic) | This compound: 7-10 nM, Cisplatin: 200-400 nM | |

| Freshly-Isolated Human Colorectal Cancer | Augmented Antitumor Activity | Not specified |

Combinations with Other Chemotherapy Agents

Studies on the SBC-3 cell line have shown that combinations of this compound with other agents resulted in additive or marginally subadditive effects.

Table 2: In Vitro Efficacy of this compound with Other Chemotherapeutic Agents in SBC-3 Cells

| Combination Agent | Combination Effect | Reference |

| Vindesine | Additive | |

| Doxorubicin | Additive | |

| 5-Fluorouracil | Additive | |

| SN-38 (active metabolite of Irinotecan) | Marginally Subadditive | |

| Etoposide | Marginally Subadditive |

Proposed Mechanism of Synergy: this compound and Cisplatin

The synergistic interaction between this compound and cisplatin is thought to stem from their complementary mechanisms of action targeting DNA.

References

Application Notes and Protocols for Preclinical Studies with TAS-103

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of TAS-103, a dual inhibitor of topoisomerase I and II. The information is intended to guide the design of in vivo studies for evaluating the antitumor efficacy of this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate reproducible research.

Introduction

This compound, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a potent anticancer agent that targets both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3][4] By stabilizing the covalent complexes of these enzymes with DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its broad-spectrum antitumor activity against various murine and human tumor xenografts.[1][5] This document outlines the recommended dosage, administration, and experimental design for preclinical in vivo studies with this compound.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the reported in vivo efficacy of this compound in various preclinical cancer models.

Table 1: Efficacy of this compound in Murine Tumor Models

| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Efficacy |

| B16-BL6 Melanoma (pulmonary metastasis) | Not specified | Not specified | 15, 26, and 45 mg/kg/day | Daily | Reduction in pulmonary metastasis[5] |

| UV-2237M Fibrosarcoma (pulmonary metastasis) | Not specified | Not specified | 15, 26, and 45 mg/kg/day | Daily | Reduction in pulmonary metastasis[5] |

| Lewis Lung Carcinoma | C57BL mice | Intravenous (i.v.) | Not specified | Not specified | Suppression of solid tumor growth[6] |

Table 2: Efficacy of this compound in Human Tumor Xenograft Models in Nude Mice

| Xenograft Model | Administration Route | Dosage | Dosing Schedule | Efficacy |

| Various human cancer xenografts | Intravenous (i.v.) | Not specified | Intermittent | Marked antitumor activity[1] |

| Small-Cell Lung Cancer (SCLC) (parental and multidrug-resistant) | Not specified | Not specified | Not specified | >50% inhibition of tumor growth[5] |

| Lung, colon, gastric, breast, pancreatic, and renal carcinomas | Intravenous (i.v.) | 45 mg/kg/day | q7d x 3 (once every 7 days for 3 doses) | Inhibition of tumor growth in 12 of 13 models[7] |

Experimental Protocols

Murine Xenograft Model for Antitumor Efficacy Assessment

This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using subcutaneously implanted human tumor xenografts in immunodeficient mice.

Materials:

-

This compound (hydrochloride)

-

Vehicle for reconstitution (e.g., sterile saline or 5% dextrose solution)

-

Human cancer cell line of interest

-

Female athymic nude mice (6-8 weeks old)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Sterile syringes and needles

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen human cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or saline. A mixture with Matrigel may enhance tumor take rate.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Animal Randomization:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. Further dilutions may be necessary to achieve the desired final concentration for injection.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., intravenous injection into the tail vein).

-

Follow the specified dosing schedule (e.g., 45 mg/kg, q7d x 3).[7]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT or other viability reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%). The IC50 for this compound against P388 and KB cells has been reported as 1.1 nM and 9.6 nM, respectively.[5]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anticancer effects by inhibiting both topoisomerase I and II. This dual inhibition leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response (DDR) pathway. The DDR pathway can trigger cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[8][9] If the damage is too extensive, the apoptotic signaling cascade is initiated, leading to programmed cell death.[3][10][11]

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the antitumor efficacy of this compound in a preclinical setting.

Caption: In vivo efficacy study workflow.

Apoptotic Signaling Pathway Induced by Topoisomerase Inhibition

Inhibition of topoisomerases by this compound leads to DNA damage, which can activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, followed by the activation of a caspase cascade, ultimately leading to cell death.

Caption: Apoptotic signaling pathway.

References

- 1. Antitumor activity of a novel quinoline derivative, this compound, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAS 103 (hydrochloride) - Biochemicals - CAT N°: 29869 [bertin-bioreagent.com]

- 6. Cancer chemotherapy by liposomal 6-[12-(dimethylamino)ethyl]aminol-3-hydroxy-7H-indeno[2,1-clquinolin-7-one dihydrochloride (this compound), a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Development of TAS-103 Resistant Cell Lines for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-103 is a novel antineoplastic agent that functions as a dual inhibitor of topoisomerase I and topoisomerase II.[1][2] Its mechanism of action involves the stabilization of the enzyme-DNA cleavable complex, which ultimately leads to DNA damage and apoptosis in cancer cells.[3] Understanding the mechanisms of resistance to this compound is crucial for the development of more effective cancer therapies and for identifying patients who are most likely to respond to treatment. This document provides detailed protocols for the development of this compound resistant cell lines, a critical tool for investigating these resistance mechanisms.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting two key enzymes involved in DNA replication and repair:

-

Topoisomerase I (Topo I): Relaxes DNA supercoiling by creating single-strand breaks.

-

Topoisomerase II (Topo II): Creates transient double-strand breaks to manage DNA tangles.

This compound stabilizes the covalent complexes formed between these enzymes and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3] Studies have shown that while this compound inhibits both enzymes, topoisomerase II is considered its primary cellular target.[4]

Known Mechanisms of Resistance to this compound

While this compound's efficacy is not significantly impacted by common multidrug resistance mechanisms mediated by P-glycoprotein (Pgp), multidrug resistance protein (MRP), and lung resistance protein (LRP), specific mechanisms of resistance have been identified:[1][2]

-

Increased DNA Repair: Elevated expression of O6-methylguanine-DNA methyltransferase (MGMT) has been correlated with this compound resistance. MGMT is a DNA repair protein that removes alkyl groups from the O6 position of guanine, a type of DNA damage that can be induced by agents like this compound.[5]

-

Altered Glutathione Metabolism: A reduction in gamma-glutamylcysteine synthetase (γ-GCS) and glutathione (GSH) levels has been associated with the development of resistance.[5]

-

Target Alterations: Mutations in the topoisomerase I gene or decreased expression of topoisomerase II can confer a degree of cross-resistance to this compound.[6][7]

-

Apoptosis Evasion: Overexpression of the anti-apoptotic protein Bcl-2 can block this compound-induced apoptosis.[3][8] The apoptotic pathway induced by this compound involves the activation of ICE-like and CPP32-like proteases (caspases).[3][8]

Experimental Protocols

Protocol 1: Development of this compound Resistant Cell Lines by Continuous Exposure

This protocol outlines the generation of this compound resistant cell lines through continuous, stepwise increases in drug concentration.

Materials:

-

Parental cancer cell line of interest (e.g., A549, DLD-1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cell culture flasks, plates, and other standard laboratory equipment

-

Hemocytometer or automated cell counter

-

Cryovials and cryopreservation medium

Procedure:

-

Determine the IC50 of the Parental Cell Line:

-

Plate the parental cells in 96-well plates at a predetermined density.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

-

Initiate Drug Selection:

-

Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

-

Maintain the cells in this concentration, changing the medium every 2-3 days.

-

Monitor the cells for signs of recovery and proliferation.

-

-

Stepwise Increase in Drug Concentration:

-

Once the cells have adapted and are growing steadily at the initial concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

-

Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each step. This process can take several months.

-

-

Cryopreservation of Intermediate Stocks:

-

At each stage of increased resistance, it is highly recommended to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at higher concentrations.

-

-

Characterization of Resistant Cell Lines:

-

Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), perform a full characterization.

-

Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).

-

Analyze the expression of known resistance markers (e.g., MGMT, γ-GCS, Topo I/II, Bcl-2) by Western blotting or qPCR.

-

Investigate changes in cell morphology, growth rate, and cell cycle distribution.

-

Data Presentation:

| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | MGMT Expression (Fold Change) | γ-GCS Expression (Fold Change) |

| A549 | 50 | 500 | 10 | 5.2 | 0.4 |

| DLD-1 | 75 | 900 | 12 | 6.8 | 0.3 |

Protocol 2: Analysis of Apoptosis in this compound Treated Cells

This protocol describes the use of flow cytometry to quantify apoptosis in parental and resistant cell lines following this compound treatment.

Materials:

-

Parental and this compound resistant cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed both parental and resistant cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations equivalent to their respective IC50 values for 24 or 48 hours. Include an untreated control for each cell line.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Data Presentation:

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |

| Parental | Untreated | 2.1 | 1.5 | 3.6 |

| This compound (IC50) | 25.4 | 15.2 | 40.6 | |

| Resistant | Untreated | 1.8 | 1.2 | 3.0 |

| This compound (IC50) | 8.7 | 5.9 | 14.6 |

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action and Resistance Pathways

Caption: Mechanism of this compound action and associated resistance pathways.

Experimental Workflow for Developing this compound Resistant Cell Lines

Caption: Workflow for generating and validating this compound resistant cell lines.

Apoptosis Signaling Pathway in Response to this compound

Caption: Simplified apoptosis signaling pathway induced by this compound.

References

- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A dual topoisomerase inhibitor, this compound, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique action determinants of double acting topoisomerase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]